molecular formula C27H26N2O4 B14944980 (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide

(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B14944980
M. Wt: 442.5 g/mol
InChI Key: AOYAJTBOMJMSJT-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzoazepine core and a dimethoxyphenyl acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Acetylation: The dibenzoazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with dimethoxyphenyl acrylamide: The final step involves coupling the acetylated dibenzoazepine with 3-(3,4-dimethoxyphenyl)acrylamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide: shares structural similarities with other dibenzoazepine derivatives and acrylamide compounds.

    Dibenzoazepine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Acrylamide derivatives: These compounds are used in polymer chemistry and have applications in materials science.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(Z)-N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H26N2O4/c1-18(30)29-23-7-5-4-6-20(23)10-11-21-12-13-22(17-24(21)29)28-27(31)15-9-19-8-14-25(32-2)26(16-19)33-3/h4-9,12-17H,10-11H2,1-3H3,(H,28,31)/b15-9-

InChI Key

AOYAJTBOMJMSJT-DHDCSXOGSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.